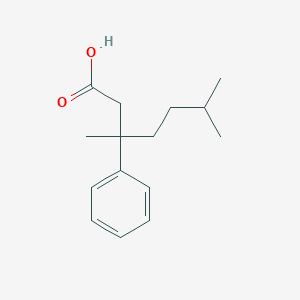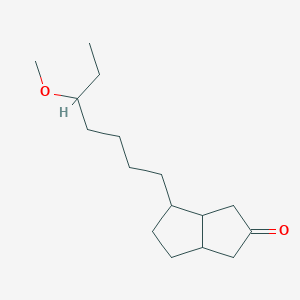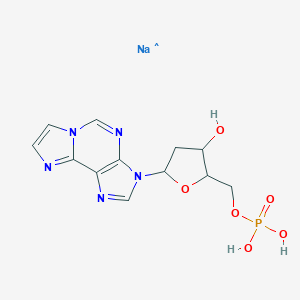
3,6-Dimethyl-3-phenylheptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dimethyl-3-phenylheptanoic acid, also known as DMPA, is a synthetic compound that belongs to the class of drugs known as fibric acid derivatives. It is commonly used in the treatment of hyperlipidemia, a condition characterized by high levels of lipids (fats) in the blood. DMPA is known to reduce the levels of triglycerides and low-density lipoprotein (LDL) cholesterol while increasing the levels of high-density lipoprotein (HDL) cholesterol.
Wirkmechanismus
The exact mechanism of action of 3,6-Dimethyl-3-phenylheptanoic acid is not fully understood. However, it is believed to act by activating peroxisome proliferator-activated receptors (PPARs), which are transcription factors involved in the regulation of lipid metabolism. Activation of PPARs by 3,6-Dimethyl-3-phenylheptanoic acid leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in fatty acid synthesis. This results in a decrease in the levels of triglycerides and LDL cholesterol and an increase in the levels of HDL cholesterol.
Biochemical and Physiological Effects:
3,6-Dimethyl-3-phenylheptanoic acid has been shown to have a number of biochemical and physiological effects. It reduces the levels of triglycerides and LDL cholesterol by increasing their clearance from the bloodstream and by inhibiting their synthesis in the liver. 3,6-Dimethyl-3-phenylheptanoic acid also increases the levels of HDL cholesterol by enhancing its synthesis and secretion. Additionally, 3,6-Dimethyl-3-phenylheptanoic acid has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential in the treatment of atherosclerosis and other related conditions.
Vorteile Und Einschränkungen Für Laborexperimente
3,6-Dimethyl-3-phenylheptanoic acid is a useful tool for studying lipid metabolism and the regulation of gene expression. Its ability to activate PPARs makes it a valuable research tool for investigating the mechanisms underlying the effects of other compounds on lipid metabolism. However, 3,6-Dimethyl-3-phenylheptanoic acid has some limitations for lab experiments. Its solubility in water is limited, which can make it difficult to administer in vivo. Additionally, 3,6-Dimethyl-3-phenylheptanoic acid has been shown to have some toxic effects at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3,6-Dimethyl-3-phenylheptanoic acid. One area of interest is the development of new derivatives of 3,6-Dimethyl-3-phenylheptanoic acid with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the investigation of the effects of 3,6-Dimethyl-3-phenylheptanoic acid on other metabolic pathways, such as glucose metabolism and insulin sensitivity. Additionally, further research is needed to elucidate the mechanisms underlying the anti-inflammatory and antioxidant effects of 3,6-Dimethyl-3-phenylheptanoic acid. Overall, 3,6-Dimethyl-3-phenylheptanoic acid is a promising compound with potential applications in the treatment of hyperlipidemia and other related conditions, as well as a valuable tool for studying lipid metabolism and gene regulation.
Synthesemethoden
3,6-Dimethyl-3-phenylheptanoic acid can be synthesized through a multistep process involving the reaction of 3,6-dimethylheptanoic acid with benzaldehyde in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to a series of reactions involving reduction, oxidation, and esterification to yield the final product. The purity of the product can be improved through recrystallization and chromatography techniques.
Wissenschaftliche Forschungsanwendungen
3,6-Dimethyl-3-phenylheptanoic acid has been extensively studied for its therapeutic potential in the treatment of hyperlipidemia. It has been shown to effectively reduce the levels of triglycerides and LDL cholesterol while increasing the levels of HDL cholesterol. 3,6-Dimethyl-3-phenylheptanoic acid has also been investigated for its potential in the treatment of other conditions such as atherosclerosis, diabetes, and Alzheimer's disease. Additionally, 3,6-Dimethyl-3-phenylheptanoic acid has been used as a research tool to study lipid metabolism and the regulation of gene expression.
Eigenschaften
CAS-Nummer |
101913-71-7 |
|---|---|
Molekularformel |
C15H22O2 |
Molekulargewicht |
234.33 g/mol |
IUPAC-Name |
3,6-dimethyl-3-phenylheptanoic acid |
InChI |
InChI=1S/C15H22O2/c1-12(2)9-10-15(3,11-14(16)17)13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
YIHLJIOCTULOLG-UHFFFAOYSA-N |
SMILES |
CC(C)CCC(C)(CC(=O)O)C1=CC=CC=C1 |
Kanonische SMILES |
CC(C)CCC(C)(CC(=O)O)C1=CC=CC=C1 |
Synonyme |
3,6-dimethyl-3-phenyl-heptanoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid](/img/structure/B33600.png)






![Bis[2-chloro-5-(trifluoromethyl)phenyl]methanone](/img/structure/B33617.png)

![1-Cyano-3-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B33623.png)
![Trimethyl-[[2-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium](/img/structure/B33624.png)
![2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane](/img/structure/B33627.png)

![(3aR,4S,5R,6aS)-5-(benzoyloxy)hexahydro-4-[(triphenylmethoxy)methyl]-2H-cyclopenta[b]furan-2-one](/img/structure/B33634.png)